

potential off-target effects of ADX71441 to consider

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Compound of Interest		
Compound Name:	ADX71441	
Cat. No.:	B15620548	Get Quote

Technical Support Center: ADX71441

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **ADX71441**, a positive allosteric modulator (PAM) of the GABAB receptor. The following resources are designed to help troubleshoot unexpected experimental outcomes and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ADX71441?

A1: **ADX71441** is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3][4] Unlike direct agonists such as baclofen, **ADX71441** does not activate the GABAB receptor on its own. Instead, it enhances the receptor's response to the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[4][5][6] This modulatory action is intended to respect the natural physiological patterns of GABAergic signaling, which is theorized to result in a better side-effect profile compared to orthosteric agonists.[4][5]

Q2: How selective is **ADX71441** for the GABAB receptor?

A2: Preclinical studies have characterized **ADX71441** as a highly selective modulator of the GABAB receptor.[7][8] However, comprehensive public data from broad off-target screening panels (e.g., against a wide range of other G-protein coupled receptors, ion channels, and







kinases) is not readily available. Therefore, while it is reported to be selective, researchers should remain mindful of the potential for uncharacterized off-target activities, particularly at higher concentrations.

Q3: Why was the clinical development of ADX71441 for addiction discontinued?

A3: In 2019, Indivior, who had licensed **ADX71441** from Addex Therapeutics for the treatment of addiction, announced their decision to halt its development for this indication.[5] The decision was made after an internal assessment, with the company choosing to focus on alternative GABAB PAM compounds.[5] Addex Therapeutics is currently evaluating the future development of **ADX71441** for other potential indications.[5] The specific reasons for this discontinuation have not been publicly detailed and could be multifactorial, not necessarily related to off-target effects.

Q4: Can on-target effects of ADX71441 be mistaken for off-target effects?

A4: Yes, some on-target effects of potent GABAB receptor modulation, especially at higher doses, could be misinterpreted as off-target effects. These may include:

- Sedation and motor impairment: Although GABAB PAMs are expected to have a better therapeutic window than agonists, dose-dependent sedation and muscle relaxant effects have been observed with **ADX71441** in preclinical models.[1][9]
- Hypothermia: A transient decrease in body temperature has been noted in animal studies following acute administration of ADX71441.[1]

Researchers observing these effects should consider them as potential on-target pharmacology, particularly if they occur at concentrations consistent with GABAB receptor modulation.

Troubleshooting Guide

This guide is intended to help researchers investigate unexpected experimental results that may be related to off-target effects of **ADX71441**.

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Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype inconsistent with known GABAB signaling.	1. Off-target activity: The compound may be interacting with another receptor, ion channel, or enzyme in your experimental system. 2. Cell-line specific effects: The observed phenotype may be unique to the genetic background or expression profile of your specific cell line.	1. Perform a concentration-response curve: Determine if the unexpected effect occurs at concentrations significantly higher than those required for GABAB modulation. 2. Use a structurally unrelated GABAB PAM: Compare the effects of ADX71441 with another selective GABAB PAM. If the effect is unique to ADX71441, it is more likely to be off-target. 3. Test in a different cell line: Replicate the key experiment in a different cell line to assess the generality of the finding. 4. Conduct broad off-target screening: If the effect is critical, consider profiling ADX71441 against a panel of common off-target liabilities (see Experimental Protocols section).
Variable or inconsistent results between experiments.	1. Compound stability or solubility: ADX71441 may be degrading or precipitating in your experimental media. 2. Variability in endogenous GABA levels: As a PAM, the effect of ADX71441 is dependent on the concentration of the endogenous agonist, GABA.	1. Verify compound integrity: Use freshly prepared solutions and confirm solubility in your specific assay buffer. 2. Control for GABA concentration: In in vitro assays, consider adding a known, fixed concentration of GABA to stabilize the response. In cell-based assays, be aware that culture

Troubleshooting & Optimization

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		conditions can influence endogenous GABA levels.
Observed effect is not blocked by a GABAB receptor antagonist.	1. Off-target effect: The observed phenotype is likely mediated by a mechanism independent of the GABAB receptor.	1. Confirm antagonist activity: Ensure the GABAB antagonist used is active and applied at an appropriate concentration to block on-target effects. 2. Investigate alternative targets: Based on the observed phenotype, hypothesize and test for interactions with other relevant signaling pathways.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo potency data for **ADX71441** to provide a reference for its on-target activity.



Assay Type	Parameter	Species	Value	Reference
In Vitro Functional Assay	EC50 (GABA potentiation)	Rat	180 nM	Kalinichev et al., 2017
In Vitro Functional Assay	EC50 (GABA potentiation)	Human	270 nM	Kalinichev et al., 2017
In Vivo Behavioral Assay (Anxiety)	Minimum Effective Dose (MED)	Mouse/Rat	3 mg/kg	Kalinichev et al., 2017
In Vivo Behavioral Assay (Pain)	MED	Mouse	3 mg/kg	Kalinichev et al., 2017
In Vivo Behavioral Assay (Motor)	MED (Rotarod)	Rat	10 mg/kg	Kalinichev et al., 2017
In Vivo Behavioral Assay (Alcohol Self- Administration)	Effective Dose	Rat	1-10 mg/kg	Augier et al., 2017

Experimental Protocols

For researchers wishing to directly assess the off-target profile of **ADX71441**, the following generalized protocols for standard screening assays are provided.

Radioligand Binding Assay for Off-Target GPCRs

This protocol describes a competitive binding assay to determine if **ADX71441** interacts with the orthosteric binding site of other GPCRs.

Objective: To measure the binding affinity (Ki) of ADX71441 for a panel of GPCRs.

Materials:

ADX71441



- Membrane preparations from cells expressing the target off-target GPCRs
- Specific radioligand for each target receptor
- Non-specific binding control compound for each target
- Assay buffer (target-specific)
- 96-well plates
- Scintillation fluid
- Microplate scintillation counter

Methodology:

- Compound Preparation: Prepare a serial dilution of ADX71441 in assay buffer. A typical starting concentration for screening is 10 μM.
- Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, a saturating concentration of the non-specific control, or the desired concentration of ADX71441.
- Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of ADX71441. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.



Kinase Profiling (KinomeScan)

This protocol outlines a competitive binding assay to assess the interaction of **ADX71441** with a broad panel of human kinases.

Objective: To quantify the binding of **ADX71441** to a large number of kinases and identify potential off-target interactions.

Materials:

ADX71441

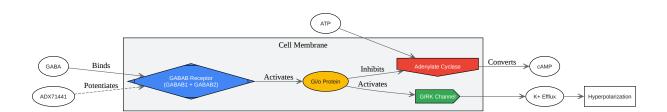
- Kinase panel (e.g., KINOMEscan™ services)
- Assay components provided by the service provider (typically includes kinases, immobilized ligands, and detection reagents)

Methodology (based on a typical commercial service):

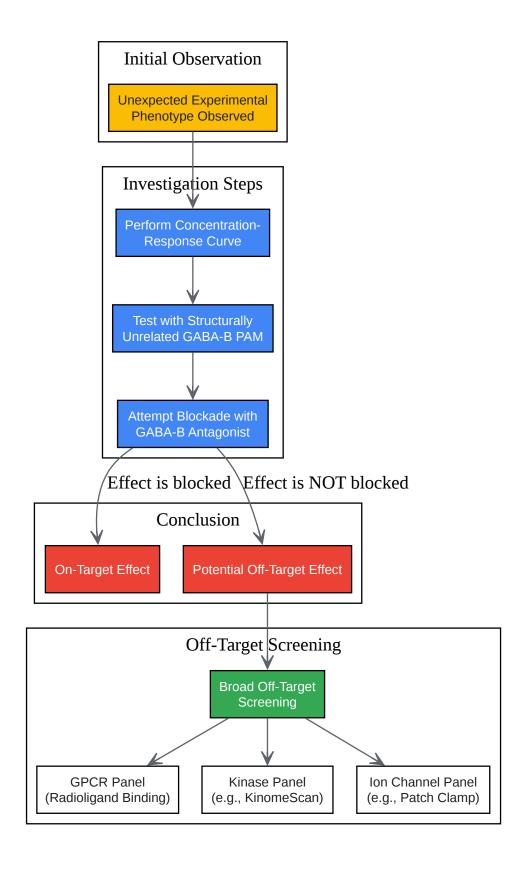
- Compound Submission: Provide a sample of ADX71441 at a specified concentration (e.g., 10 mM in DMSO).
- Assay Principle: The assay typically involves DNA-tagged kinases, an immobilized broadspectrum kinase inhibitor, and the test compound (ADX71441). ADX71441 competes with the immobilized inhibitor for binding to the kinase.
- Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with ADX71441.
- Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower
 percentage indicates stronger binding. A selectivity score (S-score) may also be calculated to
 represent the number of kinases bound by the compound at a certain threshold.

Visualizations GABAB Receptor Signaling Pathway









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